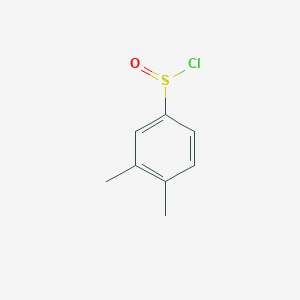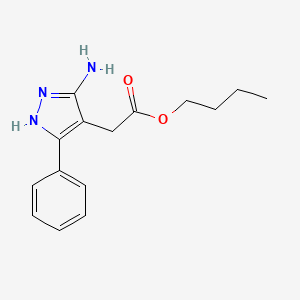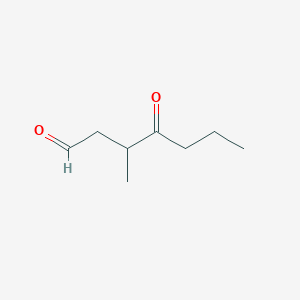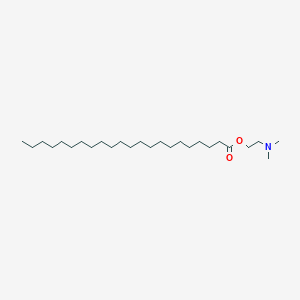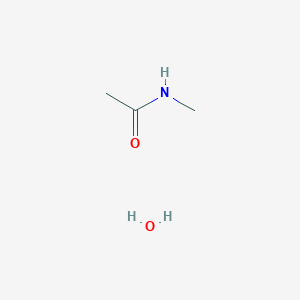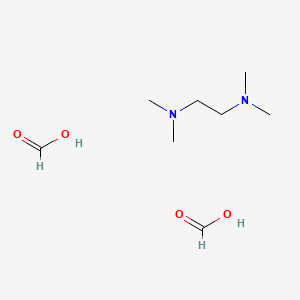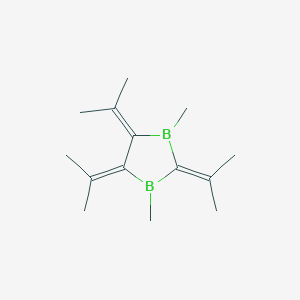![molecular formula C13H16 B14276215 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene CAS No. 137915-60-7](/img/structure/B14276215.png)
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hex-4-YN-1-YL)bicyclo[221]hepta-2,5-diene is a compound that belongs to the class of bicyclic hydrocarbons This compound is characterized by its unique structure, which includes a bicyclo[221]hepta-2,5-diene core with a hex-4-yn-1-yl substituent The bicyclo[22
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction between cyclopentadiene and acetylene derivatives to form the bicyclo[2.2.1]hepta-2,5-diene core . The hex-4-yn-1-yl substituent can be introduced through subsequent alkylation reactions using appropriate alkynyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale Diels-Alder reactions followed by alkylation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts such as rhodium complexes are often employed to enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position, using reagents like sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes.
Aplicaciones Científicas De Investigación
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets through its reactive alkyne and diene moieties. These interactions can lead to the formation of covalent bonds with biological macromolecules, thereby modulating their function . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in chemical biology and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Norbornadiene: Shares the bicyclo[2.2.1]hepta-2,5-diene core but lacks the hex-4-yn-1-yl substituent.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer: A rhodium complex of norbornadiene used as a catalyst.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with carboxylate groups instead of the alkyne substituent.
Uniqueness
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene is unique due to its combination of a strained bicyclic core and a reactive alkyne substituent. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
137915-60-7 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
2-hex-4-ynylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-6-12-9-11-7-8-13(12)10-11/h7-9,11,13H,4-6,10H2,1H3 |
Clave InChI |
PFPUNAZWOLBSQH-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCCC1=CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


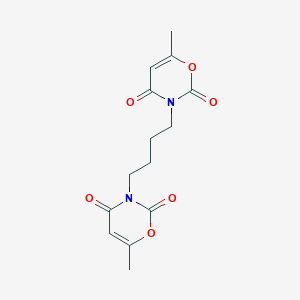
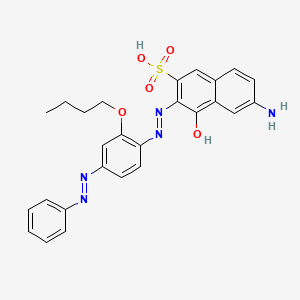
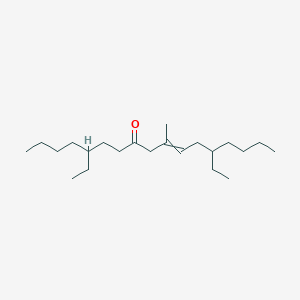
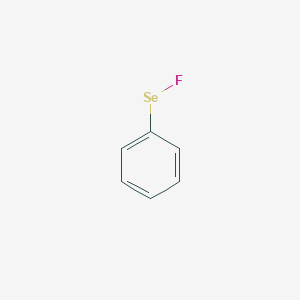
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
